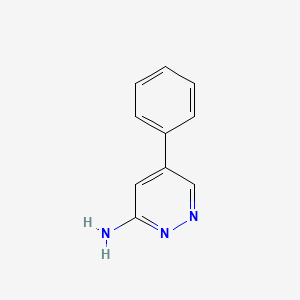

5-Phenylpyridazin-3-amine

Description

5-Phenylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a phenyl group at the 5-position and an amine group at the 3-position. The phenyl group enhances lipophilicity and π-π stacking interactions, while the amine group offers hydrogen-bonding capabilities, critical for biological activity or coordination chemistry .

Properties

IUPAC Name |

5-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORAVCUWJRVGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mucochloric acid with benzene derivatives, followed by further functionalization to introduce the amino group at the 3-position . Another approach involves the use of cyanoacetamides, which are treated with various substituted aryl or heteryl amines to yield the desired pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyridazin-3-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-Phenylpyridazin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Phenylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazine are known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-phenylpyridazin-3-amine:

Key Differences and Research Findings

This compound: The phenyl group introduces steric bulk and electron-withdrawing effects (via conjugation), which may reduce reactivity but improve binding to aromatic receptors (e.g., enzyme active sites).

Biological Activity

- Pyrazole derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-amine exhibit photostability and are used in coordination chemistry, suggesting that this compound could serve as a ligand for metal complexes .

- Bipyridine analogs (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) are explored as kinase inhibitors, implying that this compound’s rigid structure might similarly target protein kinases .

Solubility and Lipophilicity

- Methyl and methoxy substituents (e.g., in and ) improve aqueous solubility compared to phenyl groups. The phenyl group in this compound likely reduces solubility but enhances membrane permeability, a critical factor in drug design.

Biological Activity

5-Phenylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound primarily acts through the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting these enzymes, the compound enhances the signaling pathways mediated by these secondary messengers, leading to various cellular effects.

Key Mechanisms Include:

- Inhibition of PDE Enzymes: This results in increased levels of cAMP and cGMP, activating protein kinase A (PKA) and protein kinase G (PKG), respectively.

- Induction of Apoptosis: In cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest and promote apoptosis, highlighting its potential as an anticancer agent.

The biochemical interactions of this compound extend to various enzymes and proteins, influencing several biological processes.

Biochemical Analysis:

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits phosphodiesterase enzymes, affecting cyclic nucleotide levels. |

| Cellular Effects | Alters cell signaling pathways and gene expression. |

| Metabolic Pathways | Primarily metabolized by liver enzymes, including cytochrome P450 isoforms. |

Cellular Effects

The compound's effects on different cell types have been extensively studied. Notably, it exhibits antiproliferative effects in cancer cells, which can be attributed to its ability to induce apoptosis and inhibit cell growth.

Cellular Activity:

- Cancer Cells: Induces apoptosis and cell cycle arrest.

- Inflammatory Response: Exhibits anti-inflammatory properties at lower doses.

Research Findings

Recent studies have provided insights into the therapeutic potential of this compound across various medical fields.

Case Studies:

- Anticancer Activity: A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity.

- Antimicrobial Properties: Preliminary screening revealed that this compound possesses antimicrobial activity against several pathogenic strains, suggesting its potential as an antibiotic agent .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.